molecular formula C12H18N2 B1340449 1-Ethyl-3-phenylpiperazine CAS No. 5271-30-7

1-Ethyl-3-phenylpiperazine

Cat. No. B1340449
CAS RN: 5271-30-7
M. Wt: 190.28 g/mol
InChI Key: ZXXIJMDIMFENGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethyl-3-phenylpiperazine derivatives can be achieved through different synthetic routes. For instance, 2-Phenylpiperazine, a related compound, can be synthesized from phenylacetic acid through a series of reactions involving phosphorus trichloride, bromine, and ethylenediamine, followed by reduction with lithium aluminum hydride. Another derivative, 1-Methyl-3-phenylpiperazine, was prepared using ethyl α-Bromophenylacetate and ethylenediamine in a cyclization process, with subsequent steps including N4 protection, N1 methylation, N4 deprotection, and reduction of the amide group.


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-phenylpiperazine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6- (4-methylpiperazin-1-yl)-1H-benzimidazole, a compound with a similar piperazine ring, was determined using X-ray crystallography. Additionally, the structure of 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate was determined to crystallize in the orthorhombic system, with isolated cations, square pyramidal anions, and lattice water molecules forming a three-dimensional network.


Chemical Reactions Analysis

The reactivity of phenylpiperazine derivatives can be explored through various chemical reactions. Electrochemical oxidation of a hydroxyphenylpiperazine derivative in the presence of arylsulfinic acids was studied, leading to the formation of new phenylpiperazine derivatives through a Michael type addition reaction. Furthermore, the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate involved diazotization and coupling with various reagents to afford different pyrazolo-triazines and triazoles.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-phenylpiperazine derivatives have been characterized using a range of techniques. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were investigated, revealing a structural phase transition around 373 K.

Scientific Research Applications

Pharmaceutical Development

1-Ethyl-3-phenylpiperazine is often found in drugs or in bioactive molecules . Its widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Organic Synthesis

The chemical reactivity of 1-Ethyl-3-phenylpiperazine makes it suitable for various studies, ranging from pharmaceutical development to organic synthesis. The piperazine moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which play a key role in cell division and growth. They are often used in the treatment of cancer and inflammation.

Receptor Modulators

Some piperazine derivatives, including 1-Ethyl-3-phenylpiperazine, have been shown to interact with serotonin receptors. These receptors are involved in various physiological processes, including mood regulation. Therefore, 1-Ethyl-3-phenylpiperazine could potentially be used in the development of new drugs for mood disorders.

Acaricidal Activity

Phenylpiperazine derivatives, including 1-Ethyl-3-phenylpiperazine, have been shown to have acaricidal activity . This means they can be used to control mites and ticks, which could have applications in both human and veterinary medicine.

Development of New Drugs

The piperazine ring is among the most frequently used heterocycles in biologically active compounds . Therefore, 1-Ethyl-3-phenylpiperazine could be used in the development of new drugs with a wide range of therapeutic applications.

Safety and Hazards

1-Ethyl-3-phenylpiperazine is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-ethyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-14-9-8-13-12(10-14)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXIJMDIMFENGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481435
Record name 1-ethyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-phenylpiperazine

CAS RN

5271-30-7
Record name 1-ethyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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